molecular formula C23H41NO8 B609461 N-Benzyl-N-bis(PEG3-OH) CAS No. 1680183-01-0

N-Benzyl-N-bis(PEG3-OH)

Cat. No. B609461
CAS RN: 1680183-01-0
M. Wt: 459.58
InChI Key: OTLYNICMYVWKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Benzyl-N-bis(PEG3-OH)” is a PEG Linker . It is a small molecule with a benzyl protecting group and two branches . This compound is typically used for research purposes .


Molecular Structure Analysis

The molecular formula of “N-Benzyl-N-bis(PEG3-OH)” is C23H41NO8 . Its exact mass is 459.28 and its molecular weight is 459.580 . The elemental analysis shows that it contains Carbon (60.11%), Hydrogen (8.99%), Nitrogen (3.05%), and Oxygen (27.85%) .


Physical And Chemical Properties Analysis

“N-Benzyl-N-bis(PEG3-OH)” appears as a solid powder . It is soluble in DMSO . The compound is stable enough for a few weeks during ordinary shipping and time spent in Customs . It should be stored in dry, dark conditions at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .

Scientific Research Applications

Bioconjugation and Protein Conjugation

N-Benzyl-N-bis(PEG3-OH) and its derivatives have been utilized in bioconjugation applications. For example, an "umbrella-like" poly(ethylene glycol) with a monofunctional end group was synthesized for bioconjugation. This approach allowed for the attachment of bioactive groups like carboxyl, active ester, amino, etc., and was used for protein conjugation with interferon a-2b (Zhang, Wang, & Huang, 2010).

Catalysis

N-Benzyl-N-bis(PEG3-OH) derivatives have been reported to be useful in catalytic processes. For example, palladium nanoparticles generated in PEG were used to catalyze the reaction of bis(pinacolato)diboron with various aryl/benzyl halides, yielding high yields of aryl/benzyl boronates. This method was part of a green synthesis process for the preparation of unsymmetrical biaryls and diarylmethanes (Bej, Srimani, & Sarkar, 2012).

Fluorescence Detection

Bispyrenyl thioureas linked by polyethylene glycol (PEG) chains, similar in structure to N-Benzyl-N-bis(PEG3-OH), have been synthesized and used in fluorescence detection. These compounds exhibited strong excimer emission bands upon binding with specific ions, making them useful as fluorescence probes (Thongkum & Tuntulani, 2011).

Polymer Synthesis and Modification

N-Benzyl-N-bis(PEG3-OH) and related compounds have been employed in the synthesis and modification of polymers. For instance, polyethylene glycol-bis (N-methylimidazolium) dihydroxide was prepared and used as a basic phase-transfer catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans, a process that demonstrated high yields and efficient catalytic activity (Fallah-Mehrjardi, Foroughi, & Banitaba, 2020).

Photodimerization

N-Benzyl-N-bis(PEG3-OH) derivatives have also been used in photodimerization processes. For example, the photochemistry of benzyl N,N-diethydithiocarbamate was explored to achieve dimerization and polymerization of PEG derivatives through radical coupling (Nakayama et al., 2008).

Future Directions

“N-Benzyl-N-bis(PEG3-OH)” is currently used for research purposes . Future directions for this compound could involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

2-[2-[2-[2-[benzyl-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H41NO8/c25-8-12-29-16-20-31-18-14-27-10-6-24(22-23-4-2-1-3-5-23)7-11-28-15-19-32-21-17-30-13-9-26/h1-5,25-26H,6-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLYNICMYVWKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCOCCOCCOCCO)CCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H41NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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